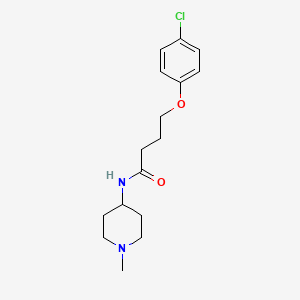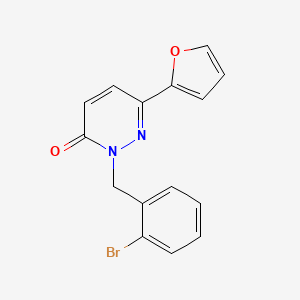
4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the survival and proliferation of B cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Mecanismo De Acción
BTK is a key component of the BCR signaling pathway, which is essential for the survival and proliferation of B cells. Inhibition of BTK by 4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide blocks BCR signaling and leads to apoptosis (programmed cell death) of B cells. This mechanism of action is similar to that of other BTK inhibitors, such as ibrutinib.
Biochemical and physiological effects:
In addition to its anti-tumor activity, 4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines by macrophages and to reduce the activation of T cells. These effects may have implications for the treatment of autoimmune diseases, such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide has several advantages for use in laboratory experiments. It is highly selective for BTK and has potent anti-tumor activity in preclinical models. However, it has some limitations as well. For example, it is a relatively new compound and its long-term safety has not been fully established. In addition, it may have off-target effects on other kinases, which could complicate interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide. One area of interest is the development of combination therapies with other anti-cancer agents, such as monoclonal antibodies or other kinase inhibitors. Another area of interest is the investigation of 4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide in other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL). Finally, there is interest in exploring the potential of 4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide for the treatment of autoimmune diseases, such as rheumatoid arthritis.
Métodos De Síntesis
The synthesis of 4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide involves several steps, starting with the reaction of 4-chlorophenol with 1-bromo-4-(methylamino)butane to form 4-(4-chlorophenoxy)-N-methylbutan-1-amine. This intermediate is then reacted with piperidine to yield the final product, 4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide.
Aplicaciones Científicas De Investigación
4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent and selective inhibition of BTK and significant anti-tumor activity. In a phase I clinical trial, 4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide was well-tolerated and showed promising activity in patients with relapsed or refractory CLL and MCL.
Propiedades
IUPAC Name |
4-(4-chlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-19-10-8-14(9-11-19)18-16(20)3-2-12-21-15-6-4-13(17)5-7-15/h4-7,14H,2-3,8-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPGZBDGSZUTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)CCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B5906943.png)

![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]-N-(3-fluorobenzyl)acetamide](/img/structure/B5906954.png)

![3-({[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B5906960.png)
![ethyl 5-(aminocarbonyl)-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5906962.png)
![7-methyl-6-[2-(1-piperidinyl)-4-pyrimidinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5906964.png)
![1-acetyl-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B5906978.png)
![N-(3,4-dimethylphenyl)-4-[6-(ethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5906988.png)
![N-(2-fluorophenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5906989.png)
![N,N-dimethyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5906995.png)
![N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5907002.png)